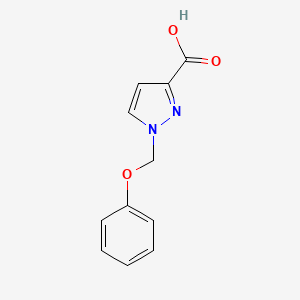

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 957534-84-8

Cat. No.: VC6690328

Molecular Formula: C11H10N2O3

Molecular Weight: 218.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957534-84-8 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.212 |

| IUPAC Name | 1-(phenoxymethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

| Standard InChI Key | MGRKBHPBCKJFBU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a phenoxymethyl group (-CH₂OPh) and at position 3 with a carboxylic acid (-COOH). The IUPAC name, 1-(phenoxymethyl)pyrazole-3-carboxylic acid, reflects this arrangement. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.212 g/mol | |

| InChI Key | MGRKBHPBCKJFBU-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

The crystal structure remains uncharacterized, but computational models predict planar geometry for the pyrazole ring, with the phenoxymethyl group adopting a perpendicular orientation to minimize steric hindrance.

Physicochemical Properties

-

Solubility: Limited experimental data exist, but analog pyrazole-carboxylic acids (e.g., 4-nitro derivatives) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .

-

Stability: The carboxylic acid group confers sensitivity to base-mediated hydrolysis, necessitating storage under anhydrous conditions.

Synthetic Methodologies

Direct Synthesis Routes

The primary synthesis involves a two-step protocol:

-

Alkylation of Pyrazole-3-carboxylic Acid: Reaction of pyrazole-3-carboxylic acid with chloromethyl phenyl ether in the presence of a base (e.g., K₂CO₃) yields the phenoxymethyl-substituted intermediate.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as verified by HPLC.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s bifunctional reactivity (carboxylic acid + heterocycle) makes it a valuable precursor for:

-

Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs).

-

Anti-inflammatory Drugs: Carboxylic acid groups enhance binding to COX-2 active sites, as seen in celecoxib derivatives.

Case Study: Comparison with Nitro Derivatives

The discontinued analog 4-nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006436-95-8) highlights structure-activity nuances:

| Property | 1-(Phenoxymethyl) Derivative | 4-Nitro Derivative |

|---|---|---|

| Molecular Weight | 218.21 g/mol | 263.21 g/mol |

| Bioavailability | Moderate (logP ~1.5) | Low (logP ~2.1) |

| Synthetic Accessibility | High | Low (discontinued) |

The nitro group’s electron-withdrawing effects reduce metabolic stability, explaining its discontinuation despite higher potency in vitro .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume